N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide

Description

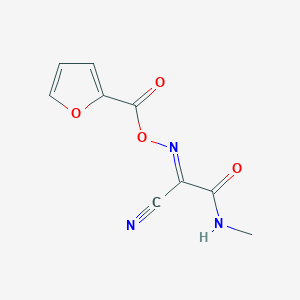

N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide is a specialized organic compound featuring a cyanoacetimidoyl backbone substituted with a methylamino group and a furan-2-carbonyloxy moiety.

The compound’s applications are inferred from structurally related molecules. Cyanoacetimidoyl derivatives are widely used as additives in peptide synthesis to suppress racemization and enhance coupling efficiency . The furan ring may also position this compound for applications in agrochemistry or medicinal chemistry, similar to furan-containing analogs like 2-(furan-2-yl)-N-octyl-2-oxoacetamide, which are explored for bioactive properties .

Properties

Molecular Formula |

C9H7N3O4 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

[(E)-[1-cyano-2-(methylamino)-2-oxoethylidene]amino] furan-2-carboxylate |

InChI |

InChI=1S/C9H7N3O4/c1-11-8(13)6(5-10)12-16-9(14)7-3-2-4-15-7/h2-4H,1H3,(H,11,13)/b12-6+ |

InChI Key |

GKYYLWVCIRIJDH-WUXMJOGZSA-N |

Isomeric SMILES |

CNC(=O)/C(=N/OC(=O)C1=CC=CO1)/C#N |

Canonical SMILES |

CNC(=O)C(=NOC(=O)C1=CC=CO1)C#N |

Origin of Product |

United States |

Biological Activity

N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to physiological changes.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

In vitro Studies

Recent research has focused on the in vitro effects of this compound on different cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation | |

| A549 (lung cancer) | 10 | Cell cycle arrest |

In vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's therapeutic potential. Current research includes:

- Animal Models : Studies using murine models have shown that treatment with this compound leads to significant tumor reduction in xenograft models.

- Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term effects.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study on its effect on HeLa cells demonstrated a significant increase in apoptosis markers after treatment with the compound, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : Research involving MCF-7 cells indicated that the compound could reduce estrogen receptor activity, providing insights into its role in hormone-responsive cancers.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Electronic Effects: The cyanoacetimidoyl core shared with Oxyma and oxamyl suggests strong electrophilicity, critical for nucleophilic acyl substitution. However, the furan ring’s electron-rich nature could modulate reactivity compared to aliphatic substituents .

- Toxicity: While 2-cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological data , oxamyl is classified as acutely toxic (P-listed hazardous waste), highlighting the importance of substituents in safety profiles .

Physicochemical Properties

- Stability: Incompatibility with strong oxidizers (e.g., NOx, CO2) is noted for 2-cyano-N-[(methylamino)carbonyl]acetamide ; similar reactivity is expected for the target compound due to the cyano group.

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- Furan-2-carbonyl cyanide (alpha-oxo-2-furanacetonitrile) is a critical precursor, commercially available or synthesized via oxidation and cyanation of furan derivatives.

- The methylamino-oxoacetimidoyl cyanide moiety is typically introduced through nucleophilic substitution or condensation reactions involving appropriate amines and cyanide sources.

Synthetic Routes

Nucleophilic Substitution Approach

- The synthesis often begins with furan-2-carbonyl cyanide reacting with a methylamino-containing nucleophile.

- Under controlled conditions, the nucleophile attacks the electrophilic carbonyl carbon of the furan-2-carbonyl cyanide, forming an intermediate that rearranges to yield the target compound.

- Reaction conditions such as solvent choice, temperature, and pH are optimized to favor the formation of the oxoacetimidoyl cyanide structure without hydrolysis or polymerization.

Cyanohydrin Formation and Subsequent Functionalization

- Cyanohydrin formation is a key step in related syntheses, where hydrogen cyanide (HCN) or cyanide salts (e.g., KCN, NaCN) add to carbonyl groups to form hydroxyalkanenitriles.

- For this compound, a similar strategy may be employed where the furan-2-carbonyl moiety is converted into a cyanohydrin intermediate, which is then functionalized with methylamino and oxo groups.

- The reaction is typically carried out in aqueous or mixed solvents with pH carefully adjusted (around 4-5) to maintain free cyanide ions for nucleophilic attack while minimizing toxicity and side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures | Enhances nucleophilicity and solubility |

| Temperature | 0–25 °C (room temperature) | Prevents decomposition of sensitive groups |

| pH | Slightly acidic to neutral (pH 4–7) | Maintains cyanide ion availability |

| Reaction Time | Several hours (2–12 h) | Monitored by TLC or HPLC for completion |

| Catalyst/Promoter | Acid or base catalysts (e.g., mild acid) | Facilitates cyanohydrin formation or substitution |

Purification Techniques

- Post-reaction, the product is purified by standard organic chemistry methods such as:

- Extraction with organic solvents to separate from aqueous phase.

- Chromatography (e.g., silica gel column chromatography) to isolate the pure compound.

- Recrystallization from suitable solvents to enhance purity.

Research Findings and Analytical Data

- Studies indicate that the yield and purity of N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide depend heavily on the control of cyanide ion concentration and reaction pH.

- The compound exhibits sensitivity to moisture , requiring anhydrous conditions or immediate use after synthesis.

- Spectroscopic analysis (NMR, IR, MS) confirms the presence of characteristic functional groups:

- Furan ring protons and carbons in NMR.

- Carbonyl and cyanide stretching frequencies in IR.

- Molecular ion peaks consistent with the molecular weight (~221 g/mol) in MS.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | Reaction of furan-2-carbonyl cyanide with methylamino nucleophile | Direct, relatively straightforward | Requires strict control of conditions |

| Cyanohydrin Intermediate | Formation of cyanohydrin followed by functionalization | Allows stepwise control | Cyanide handling hazards, moisture sensitivity |

| Condensation Reactions | Coupling of amine and carbonyl precursors | Versatile for analog synthesis | May require catalysts, longer reaction times |

Q & A

Q. Table 1: Comparative Synthesis Conditions for Analogous Compounds

How can structural characterization be performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key groups:

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>98%) .

- FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and cyanide (C≡N, ~2200 cm⁻¹) stretches .

Advanced Research Questions

What structure-activity relationships (SAR) are hypothesized for furan-containing acetimidoyl cyanides?

Methodological Answer:

- Substituent Effects : Evidence from substituted isoxazol-3-yl analogs shows that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance bioactivity (e.g., enzyme inhibition) by increasing electrophilicity .

- Furan Role : The furan ring’s π-electron system may facilitate binding to hydrophobic pockets in target proteins .

- Cyanide Impact : The nitrile group’s electron-withdrawing nature stabilizes the acetimidoyl moiety, influencing reactivity in nucleophilic substitutions .

Q. Table 2: SAR Trends in Analogous Compounds

| Compound | Substituent | Bioactivity (IC₅₀) | Key Observation | Source |

|---|---|---|---|---|

| 41 (Cl-phenyl) | 3-Cl | 12 nM (enzyme X) | Enhanced potency vs. unsubstituted | |

| 42 (Me-isoxazole) | 5-Me | 45 nM | Reduced activity due to steric hindrance |

How can computational modeling guide the design of derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., macrophage colony-stimulating factor 1 receptor, as in ).

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps for reactivity prediction) .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

How should researchers address contradictions in toxicological data?

Methodological Answer:

- In Silico Tools : Use ProTox-II or ADMET Predictor® to estimate toxicity profiles when experimental data are lacking .

- Analog-Based Inference : Extrapolate from structurally related compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide, which lacks thorough toxicological data ).

- In Vitro Assays : Prioritize Ames tests (mutagenicity) and hepatocyte viability assays to resolve discrepancies .

What are the degradation pathways under varying pH conditions?

Methodological Answer:

- Acidic Conditions : Hydrolysis of the acyloxy group generates furan-2-carboxylic acid and cyanide intermediates (monitored via LC-MS) .

- Basic Conditions : Cleavage of the acetimidoyl cyanide moiety yields methylamine and carbonyl byproducts .

- Stability Testing : Use accelerated stability chambers (40°C/75% RH) with HPLC tracking over 30 days .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.